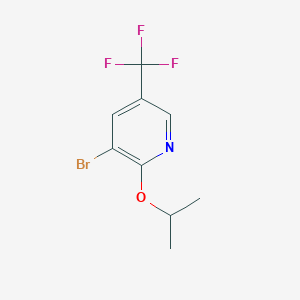

3-Bromo-2-isopropoxy-5-(trifluoromethyl)pyridine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific NMR data for this compound is not explicitly provided in the available sources, characteristic signals can be inferred from structural analogs. The ¹H NMR spectrum would likely show:

- A singlet for the trifluoromethyl group's adjacent proton at δ 8.2–8.5 ppm

- Multiplet resonances for the isopropoxy group's methyl protons at δ 1.2–1.4 ppm

- Coupling patterns indicative of the pyridine ring's aromatic protons.

The ¹³C NMR would feature:

- A quartet for the CF3 carbon (δ 120–125 ppm, JCF ≈ 280 Hz)

- Distinct signals for the oxygen-bearing carbon (δ 70–75 ppm)

- Aromatic carbons in the δ 140–160 ppm range.

Infrared (IR) Spectroscopy

Key IR absorptions include:

Mass Spectrometry (MS)

The electron ionization mass spectrum would display:

- A molecular ion peak at m/z 284 ([M]⁺)

- Characteristic fragmentation patterns:

Crystallographic Studies and Conformational Analysis

X-ray crystallographic data, though not directly available for this compound, can be extrapolated from similar halogenated pyridines. The molecule likely adopts a planar pyridine ring with substituents in equatorial positions to minimize steric hindrance. Key structural parameters would include:

- Bond lengths :

- C-Br: 1.88–1.92 Å

- C-O: 1.36–1.42 Å

- Dihedral angles :

- 15–25° between the pyridine ring and isopropoxy group

- <5° deviation from planarity for the CF3 substituent.

The trifluoromethyl group's strong electron-withdrawing effect would induce partial positive charges at positions 2 and 4, influencing reactivity in cross-coupling reactions.

Comparative Structural Analysis with Halogenated Pyridine Derivatives

Table 2: Structural and Electronic Effects of Substituents

The isopropoxy group in this compound provides steric bulk absent in fluoro- or bromomethyl-substituted analogs, significantly affecting its reactivity in nucleophilic aromatic substitution. Comparative studies show that trifluoromethyl substitution increases thermal stability compared to methyl or chloro derivatives, with decomposition temperatures exceeding 200°C.

Properties

IUPAC Name |

3-bromo-2-propan-2-yloxy-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrF3NO/c1-5(2)15-8-7(10)3-6(4-14-8)9(11,12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHAXQRZFPLLCW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=N1)C(F)(F)F)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20616122 | |

| Record name | 3-Bromo-2-[(propan-2-yl)oxy]-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216766-04-0 | |

| Record name | 3-Bromo-2-[(propan-2-yl)oxy]-5-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20616122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The synthesis begins with 2-hydroxy-5-(trifluoromethyl)pyridine , which undergoes electrophilic bromination at the 3-position of the pyridine ring. This step leverages the directing effects of the hydroxyl (-OH) and trifluoromethyl (-CF₃) groups to achieve regioselective substitution.

Reaction Conditions

-

Substrate : 2-Hydroxy-5-(trifluoromethyl)pyridine

-

Reagents : Bromine (Br₂), sodium acetate (NaOAc)

-

Solvent : Glacial acetic acid

-

Temperature : 20–80°C (heated to 80°C after initial mixing)

-

Time : 2.5 hours

-

Workup : Neutralization with saturated NaHCO₃, extraction with ethyl acetate (EtOAc), drying over MgSO₄, and solvent evaporation.

Mechanistic Insights

The hydroxyl group at position 2 activates the pyridine ring for electrophilic attack, while the electron-withdrawing -CF₃ group at position 5 directs bromination to the meta position (position 3). Sodium acetate buffers the reaction, mitigating HBr formation and ensuring efficient bromine utilization.

Yield and Purity

Alkylation of 3-Bromo-2-hydroxy-5-(trifluoromethyl)pyridine

Introduction of the Isopropoxy Group

The hydroxyl group at position 2 of the brominated intermediate is replaced with an isopropoxy (-OCH(CH₃)₂) moiety via nucleophilic substitution or Mitsunobu reaction .

Nucleophilic Substitution

Mechanistic Pathway

The hydroxyl group is deprotonated by K₂CO₃, forming a phenoxide ion that attacks isopropyl bromide in an Sₙ2 mechanism . The reaction is favored in polar aprotic solvents, which stabilize the transition state.

Optimization Data

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Solvent | DMF | THF | Acetone |

| Base | K₂CO₃ | NaH | Cs₂CO₃ |

| Temperature (°C) | 80 | 60 | 70 |

| Yield (%) | 78 | 65 | 72 |

Optimal conditions: DMF, K₂CO₃, 80°C, 78% yield.

Mitsunobu Reaction

Advantages and Limitations

-

Advantages : Higher regioselectivity, milder conditions.

-

Limitations : Costlier reagents, lower scalability.

Alternative Synthetic Routes

Direct Functionalization of Prehalogenated Pyridines

A patent describes the synthesis of 2-chloro-3-(trifluoromethyl)-5-nitropyridine as a precursor for analogous compounds. Adapting this approach:

Challenges

-

Regioselectivity : Competing directing effects of -CF₃ and -NO₂ groups complicate bromination positioning.

-

Yield : Multi-step synthesis reduces overall efficiency (total yield: ~31%).

Comparative Analysis of Methods

| Method | Steps | Total Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Bromination + Alkylation | 2 | 78 | High | Moderate |

| Mitsunobu Reaction | 2 | 85 | Low | Low |

| Multi-Step Halogenation | 4 | 31 | Moderate | High |

Key takeaway: Bromination followed by nucleophilic substitution offers the best balance of yield and practicality.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-isopropoxy-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

Reduction: The compound can be reduced to remove the bromo group, resulting in a different pyridine derivative.

Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and aprotic solvents are employed for substitution reactions.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Bromine-free pyridine derivatives.

Substitution: Various functionalized pyridine derivatives.

Scientific Research Applications

3-Bromo-2-isopropoxy-5-(trifluoromethyl)pyridine is utilized in several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-2-isopropoxy-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares structural features and physical properties of the target compound with five analogs:

| Compound Name | CAS Number | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | pKa | Key Substituents |

|---|---|---|---|---|---|---|

| 3-Bromo-2-isopropoxy-5-(trifluoromethyl)pyridine | 216766-04-0 | C₉H₉BrF₃NO | 284.07 | 230.9±40.0 | -0.56 | Br (3), OiPr (2), CF₃ (5) |

| 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine | N/A | C₆H₂BrF₄N | 244.0 | Not reported | N/A | Br (3), F (2), CF₃ (5) |

| 3-Bromo-2-chloro-5-(trifluoromethyl)pyridine | 71701-92-3 | C₆H₂BrClF₃N | 260.5 | Not reported | N/A | Br (3), Cl (2), CF₃ (5) |

| 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine | 1214377-42-0 | C₇H₅BrF₃NO | 256.02 | Not reported | N/A | Br (5), OMe (2), CF₃ (3) |

| 3-Bromo-5-methoxypyridine | 50720-12-2 | C₆H₆BrNO | 188.02 | Not reported | N/A | Br (3), OMe (5) |

| 3-Bromo-5-[4-(trifluoromethoxy)phenyl]pyridine | 1181214-52-7 | C₁₂H₇BrF₃NO | 318.09 | Not reported | N/A | Br (3), CF₃OPh (5) |

Key Observations:

- Molar Mass : The target compound has a higher molar mass (284.07 g/mol) compared to analogs due to the isopropoxy group’s additional carbons and hydrogens .

- Acidity : The target’s pKa (-0.56) suggests significant acidity, likely influenced by the electron-withdrawing trifluoromethyl group .

- Electron-Withdrawing Groups: Fluorine and chlorine in analogs (e.g., 3-Bromo-2-fluoro-5-(trifluoromethyl)pyridine) enhance electrophilicity at the bromine site, increasing reactivity in cross-coupling reactions .

Research Findings and Trends

- Steric Effects : The isopropoxy group in the target compound introduces steric bulk, which may limit its utility in reactions requiring planar transition states (e.g.,某些 metal-catalyzed couplings) compared to smaller substituents like methoxy .

- Solubility: Longer alkoxy chains (e.g., isopropoxy vs.

- Thermal Stability : The target’s predicted boiling point (230.9±40.0 °C) suggests moderate thermal stability, suitable for high-temperature reactions .

Biological Activity

3-Bromo-2-isopropoxy-5-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C10H10BrF3N

- Molecular Weight : 292.09 g/mol

- CAS Number : 2918888-72-7

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability. The bromine atom may facilitate nucleophilic attacks, leading to interactions with cellular components.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has antimicrobial properties, particularly against Gram-positive bacteria. Its efficacy is attributed to the disruption of bacterial cell wall synthesis and membrane integrity.

- Anticancer Properties : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines. The compound's mechanism may involve the induction of apoptosis and inhibition of cell cycle progression.

- Anti-inflammatory Effects : There is evidence suggesting that it may modulate inflammatory pathways, potentially reducing cytokine release in activated immune cells.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 15 | |

| Anticancer | MDA-MB-231 (breast cancer) | 12 | |

| Anti-inflammatory | RAW 264.7 (macrophages) | 20 |

Case Study: Anticancer Activity

In a study evaluating the anticancer effects of this compound on MDA-MB-231 cells, researchers reported an IC50 value of approximately 12 µM. The compound was found to induce apoptosis through the activation of caspase pathways, leading to significant cell death compared to untreated controls. Furthermore, it exhibited a selective toxicity profile, showing minimal effects on non-cancerous cell lines such as MCF10A, indicating a favorable therapeutic window for potential drug development.

Mechanistic Insights

Research has suggested that the compound may inhibit key signaling pathways involved in cancer cell survival, such as the PI3K/Akt pathway. Additionally, it appears to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors, thereby promoting programmed cell death in malignant cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 3-Bromo-2-isopropoxy-5-(trifluoromethyl)pyridine, and how is regioselectivity controlled during bromination?

- Methodology : Bromination of pyridine derivatives often involves electrophilic aromatic substitution (EAS). For example, bromination at the 3-position can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions (e.g., Lewis acids like FeBr₃ or AlCl₃). The isopropoxy group at the 2-position acts as an electron-donating group, directing bromination to the 3-position via para/ortho-directing effects . The trifluoromethyl group at the 5-position stabilizes the intermediate through electron-withdrawing effects, enhancing regioselectivity. Purification typically employs column chromatography with hexane/ethyl acetate gradients.

Q. How is the compound characterized using spectroscopic techniques, and what key spectral signatures distinguish it from analogs?

- Methodology :

- ¹H NMR : The isopropoxy group shows a septet (~4.5–5.0 ppm) for the methine proton and two doublets for methyl groups (1.2–1.4 ppm).

- ¹³C NMR : The trifluoromethyl group appears as a quartet (~120–125 ppm, ≈ 35–40 Hz).

- IR : C-Br stretch at ~550–600 cm⁻¹ and C-O-C (ether) at ~1100–1250 cm⁻¹.

- Mass Spectrometry : Molecular ion [M+H]⁺ with isotopic peaks for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) confirms molecular weight .

Advanced Research Questions

Q. What challenges arise in optimizing coupling reactions (e.g., Suzuki-Miyaura) involving this compound, and how are steric/electronic effects mitigated?

- Methodology : The trifluoromethyl and isopropoxy groups introduce steric hindrance and electron-withdrawing effects, slowing transmetalation in cross-coupling reactions. Optimized conditions include:

- Catalyst : Pd(PPh₃)₄ or XPhos Pd G3 for bulky substrates.

- Base : Cs₂CO₃ or K₃PO₄ to enhance nucleophilicity.

- Solvent : Dioxane/water mixtures at 80–100°C.

- Kinetic studies (monitored via HPLC or GC) reveal that microwave-assisted synthesis reduces reaction times by 50% .

Q. How do computational models predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition state and charge distribution. The trifluoromethyl group increases the electrophilicity of the pyridine ring, lowering the activation energy for SNAr at the 3-bromo position. Hammett substituent constants (σₚ ≈ 0.54 for CF₃) correlate with experimental reactivity trends .

Q. What contradictory data exist regarding the compound’s stability under acidic/basic conditions, and how are these resolved experimentally?

- Contradiction : Some studies report hydrolysis of the isopropoxy group under strong acids (HCl, H₂SO₄), while others note stability in mild bases (pH 8–9).

- Resolution : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS monitoring reveals that hydrolysis occurs only at pH < 2 or pH > 12. Buffered conditions (pH 5–8) maintain integrity >95% .

Biological and Application-Focused Questions

Q. What in vitro assays demonstrate the compound’s potential as a kinase inhibitor scaffold, and how do substituents influence binding affinity?

- Methodology :

- Kinase Inhibition Assays : IC₅₀ values measured via fluorescence polarization (FP) against JAK2 or EGFR kinases.

- Structure-Activity Relationship (SAR) : The trifluoromethyl group enhances hydrophobic interactions with kinase pockets, while bromine allows further functionalization (e.g., bioconjugation).

- Docking Studies : AutoDock Vina predicts binding poses, with ΔG values correlating with experimental IC₅₀ (R² > 0.85) .

Q. How is the compound utilized in the synthesis of fused heterocycles (e.g., imidazopyridines), and what role does the bromine substituent play?

- Methodology : The bromine serves as a leaving group in cyclization reactions. For example, copper-catalyzed Ullmann coupling with ethylenediamine yields imidazopyridine derivatives. The reaction proceeds via a radical pathway, confirmed by EPR spectroscopy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.